molecular formula C18H29N3 B3853762 N-(1-benzylpiperidin-4-yl)-1-methylpiperidin-4-amine

N-(1-benzylpiperidin-4-yl)-1-methylpiperidin-4-amine

Cat. No.: B3853762
M. Wt: 287.4 g/mol
InChI Key: NIMOKYKWXKIXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of N-(1-benzylpiperidin-4-yl)-1-methylpiperidin-4-amine typically involves the reaction of 1-benzylpiperidin-4-one with appropriate amines under specific conditions. One common method involves the reduction of N-(1-benzylpiperidin-4-ylidene)acetohydrazide using sodium borohydride in a mixture of ethanol and tetrahydrofuran . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Chemical Reactions Analysis

N-(1-benzylpiperidin-4-yl)-1-methylpiperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield the corresponding amine derivatives .

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-1-methylpiperidin-4-amine has several scientific research applications. In medicinal chemistry, it is used as a starting material for the synthesis of various pharmacologically active compounds. It has been studied for its potential use in the treatment of neuropathic pain and other neurological disorders . Additionally, it is used in the development of new analgesics with reduced side effects compared to traditional opioids .

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets in the body. It is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selective release is thought to contribute to its potential therapeutic effects in neurological disorders. The compound also interacts with sigma-1 receptors, which are involved in regulating intracellular calcium homeostasis and cellular signaling pathways .

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-1-methylpiperidin-4-amine can be compared to other similar compounds, such as N-(1-benzylpiperidin-4-yl)acetohydrazide and 4-benzylpiperidine. These compounds share structural similarities but differ in their specific functional groups and pharmacological properties . For example, 4-benzylpiperidine is known for its efficacy as a monoamine releasing agent with a preference for norepinephrine release . The unique structural features of this compound contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3/c1-20-11-7-17(8-12-20)19-18-9-13-21(14-10-18)15-16-5-3-2-4-6-16/h2-6,17-19H,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMOKYKWXKIXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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